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Compound of Interest

Compound Name: 2-Methylaminopyrimidine

Cat. No.: B1361839

An In-depth Technical Guide to 2-Methylaminopyrimidine (CsH7N3s)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaminopyrimidine, with the chemical formula CsH7Ns, is a substituted pyrimidine that
serves as a crucial building block in medicinal chemistry and materials science. The pyrimidine
ring is a fundamental core in various biologically essential molecules, including the
nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] This inherent
biological relevance makes pyrimidine derivatives, such as 2-Methylaminopyrimidine, highly
valuable scaffolds for the design and synthesis of novel therapeutic agents. Its structure allows
for diverse chemical modifications, enabling its incorporation into molecules targeting a wide
array of biological targets. This guide provides a comprehensive overview of its
physicochemical properties, spectroscopic profile, synthesis protocols, and its established role
as a key intermediate in the development of biologically active compounds.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Methylaminopyrimidine are summarized below. This data is
essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties
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Property Value Reference(s)
IUPAC Name N-methylpyrimidin-2-amine [3]

CAS Number 931-61-3 [3]

Molecular Formula CsH7N3 [2][3]
Molecular Weight 109.13 g/mol [2][3]
Appearance Colorless, plate-like crystals [4]

Melting Point 60-62 °C [2]

Boiling Point 216.3 °C (at 760 mmHg) [2]

Density 1.144 g/cm3 [2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 2-Methylaminopyrimidine.

Technique Data Reference(s)
(500 MHz, CDCls) & 8.26 (d,
J=4.7 Hz, 2H), 6.49 (t, J=4.8
1H NMR [5]
Hz, 1H), 5.43 (s, 1H, NH), 2.98
(d, J=4.9 Hz, 3H)
(126 MHz, CDCls) & 163.1,
13C NMR [5]

158.1, 110.4, 28.4

Synthesis and Experimental Protocols

The most common and efficient synthesis of 2-Methylaminopyrimidine involves the

nucleophilic aromatic substitution of a halogenated pyrimidine with methylamine.

General Synthetic Pathway

The reaction proceeds by displacing the chlorine atom from 2-chloropyrimidine with

methylamine. The reaction can be performed using conventional heating or microwave
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assistance.[4][6]

Reactants
2-Chloropyrimidine

| Methylamine (CH3NHz) |

Conditions:
- Solvent (e.g., Ethanol)

- Heat (Reflux or Microwave)

- 4 hours

Purification:
- Extraction with Ether
- Recrystallization

2-Methylaminopyrimidine

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Methylaminopyrimidine.

Experimental Protocol: Synthesis from 2-
Chloropyrimidine[4]

Reaction Setup: Add 2-chloropyrimidine (1.0 eq) to an excess of methylamine solution (e.qg.,
40% in water or in ethanol) in a round-bottom flask equipped with a reflux condenser.

Heating: Heat the reaction mixture under reflux in an oil bath maintained at 120-140°C for
approximately four hours. Monitor the reaction progress using thin-layer chromatography
(TLC).

Workup: After cooling the mixture to room temperature, perform a liquid-liquid extraction
using diethyl ether (2 x 20 mL).

Washing: Wash the combined organic layers with water to remove excess methylamine and
other water-soluble impurities.

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (NazSOa),
filter the solution, and evaporate the solvent under reduced pressure to yield the crude
product.
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 Purification: Recrystallize the crude solid from a hexane-acetone (10:1) mixture to obtain
pure, colorless crystals of 2-Methylaminopyrimidine.

Experimental Protocol: NMR Spectroscopic Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methylaminopyrimidine
in 0.6-0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans for good signal-to-noise.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at
126 MHz. Use proton decoupling. A greater number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are generally required.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts () using the residual
solvent peak of CDCIs (& 7.26 ppm for *H NMR, & 77.16 ppm for 33C NMR).

Biological Activity and Applications in Drug
Development

2-Methylaminopyrimidine is not typically an end-product drug but rather a highly versatile
scaffold and key intermediate in the synthesis of a diverse range of biologically active
molecules. Its ability to form hydrogen bonds and participate in various non-covalent
interactions makes it an attractive component for designing ligands that bind to enzyme active
sites or receptors.

Key Application Areas:

» Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in
many kinase inhibitors. The 2-methylamino variant has been incorporated into compounds
designed to inhibit a wide range of kinases, although this can sometimes lead to poor
selectivity.[7] It is a foundational piece in the development of inhibitors for targets like
Glycogen Synthase Kinase-3 (GSK-3).[8]
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» Anti-inflammatory Agents: Derivatives have been synthesized as inhibitors of 5-
lipoxygenase-activating protein (FLAP), a key player in the leukotriene inflammatory
pathway.[9]

o Antimicrobial Agents: The structure is present in ribocil, a synthetic ligand that targets the
Flavin mononucleotide (FMN) riboswitch in bacteria, demonstrating its potential in the
development of novel antibiotics.[10][11]

o Anti-HIV Agents: Dichlorinated derivatives of 2-Methylaminopyrimidine serve as precursors
for potent non-nucleoside reverse transcriptase inhibitors (NNRTIS) like MC-1220.[12]

o Antiparasitic Agents: It has been used as a starting material for the synthesis of compounds
with activity against trypanosomatidic parasites responsible for Chagas disease and
leishmaniasis.[13]

e Metabolic Disease Therapeutics: The pyrimidine scaffold has been explored for creating
inhibitors of HMG-CoA reductase, an enzyme central to cholesterol synthesis.[14]

e Oncology: The moiety is a fragment used in developing MTA-cooperative PRMT5 inhibitors,
which are being investigated as targeted cancer therapies.[15]

2-Methylaminopyrimidine

(CsH7Ns)

Therapeutic Areas & Targets

Kinase Inhibitors Anti-inflammatory Agents Antimicrobial Agents Antiviral Agents Oncology Metabolic Disease
(e.g., GSK-3, Aurora) (e.g., FLAP Inhibitors) (e.g., Riboswitch Ligands) (e.g., HIV NNRTIs) (e.g., PRMTS5 Inhibitors) (e.g., HMG-CoA Reductase)
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Caption: Role of 2-Methylaminopyrimidine as a versatile scaffold.

Conclusion
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2-Methylaminopyrimidine (CsH7Ns) is a synthetically accessible and highly valuable
heterocyclic compound. While exhibiting limited biological activity on its own, its true
significance lies in its role as a privileged scaffold in drug discovery and development. Its well-
defined physicochemical properties and straightforward synthesis make it a readily available
starting material for research. The demonstrated success of incorporating the 2-
methylaminopyrimidine moiety into potent inhibitors across multiple target classes—including
kinases, inflammatory enzymes, and microbial targets—ensures its continued importance for
medicinal chemists and researchers aiming to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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